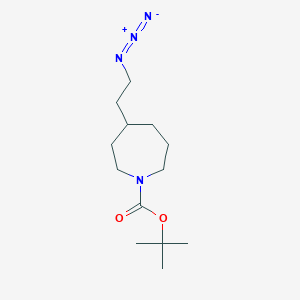
Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate: is a chemical compound characterized by its azidoethyl group attached to an azepane ring, which is further esterified with tert-butyl carboxylate. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from azepane-1-carboxylic acid.
The azepane ring is first functionalized with an azidoethyl group using appropriate azide sources.
The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors and continuous flow systems to maintain reaction efficiency and safety.
Purification steps such as recrystallization or chromatography are employed to achieve high purity levels suitable for industrial applications.
Types of Reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino groups.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Employed in the study of azide chemistry and its reactivity.
Biology:
Utilized in bioconjugation techniques to label biomolecules.
Investigated for its potential use in drug delivery systems.
Medicine:
Explored for its role in developing new therapeutic agents.
Studied for its potential anti-cancer properties.
Industry:
Applied in the production of specialty chemicals and materials.
Used in the development of advanced polymers and coatings.
作用机制
The compound exerts its effects through its azidoethyl group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in biological systems, the azido group can react with biomolecules, leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of an azido group.
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness:
The presence of the azido group in Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate makes it distinct in terms of reactivity and potential applications compared to similar compounds. The azido group offers unique chemical properties that can be exploited in various chemical and biological processes.
This compound in scientific research and its potential applications across different fields
属性
IUPAC Name |
tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-4-5-11(7-10-17)6-8-15-16-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQRJXMYKADNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














